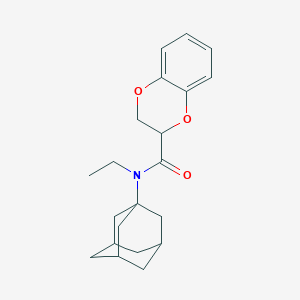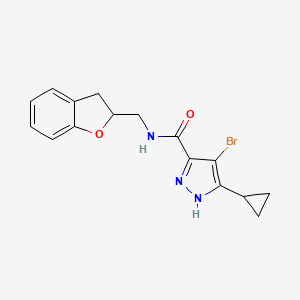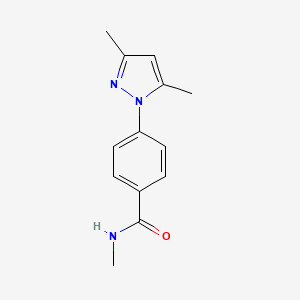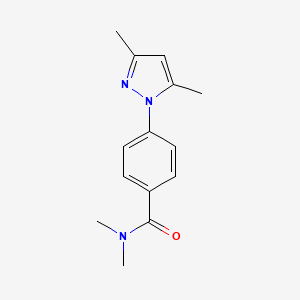
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as AEBP1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating cancer and other diseases. In
Mecanismo De Acción
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor works by binding to the DNA-binding domain of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, inhibiting its transcriptional activity. This leads to the downregulation of genes involved in cancer cell growth and survival, leading to apoptosis. N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor also inhibits the activation of the TGF-β/Smad signaling pathway, leading to its anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-fibrotic effects, N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential treatment option for diseases such as age-related macular degeneration and diabetic retinopathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor in lab experiments include its relatively simple synthesis method, its specificity for N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and its potential applications in a range of diseases. However, there are also limitations to using N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Direcciones Futuras
There are several future directions for research on N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor. One potential direction is to explore its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to explore its potential applications in other diseases, such as age-related macular degeneration and diabetic retinopathy. Finally, further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor and its potential side effects.
Métodos De Síntesis
The synthesis method of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor involves the reaction of 1-adamantylamine with ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate in the presence of a catalyst. The resulting product is then hydrolyzed to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has been shown to have potential applications in cancer treatment. N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a transcription factor that is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to inhibit cancer cell growth and induce apoptosis. N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment option for diseases such as pulmonary fibrosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-22(21-10-14-7-15(11-21)9-16(8-14)12-21)20(23)19-13-24-17-5-3-4-6-18(17)25-19/h3-6,14-16,19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRLOYPMSTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C1COC2=CC=CC=C2O1)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)

![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)